N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride
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Overview
Description
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including aminoethoxy and diazinan-1-yl moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their sequential coupling and functionalization. Common reagents used in these reactions include amines, ethylene glycol derivatives, and benzoyl chloride. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}acetamide
- N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-(aminosulfonyl)benzamide
- 2-[2-(2-aminoethoxy)ethoxy]ethanol
Uniqueness
N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H27ClN4O6 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O6.ClH/c1-26-15-12-13(17(24)20-6-9-28-11-10-27-8-5-19)2-3-14(15)22-7-4-16(23)21-18(22)25;/h2-3,12H,4-11,19H2,1H3,(H,20,24)(H,21,23,25);1H |
InChI Key |
BYPPDSNSVYIDRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCOCCOCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
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